Xanthothricin

Catalog No.
S545637
CAS No.
84-82-2
M.F
C7H7N5O2
M. Wt
193.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xanthothricin

CAS Number

84-82-2

Product Name

Xanthothricin

IUPAC Name

1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

InChI

InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3

InChI Key

SLGRAIAQIAUZAQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1,6-dimethylpyrimido(5,4-E)-as- triazine-5,7(1H,6H)-dione, toxoflavin, xanthothricin

Canonical SMILES

CN1C2=NC(=O)N(C(=O)C2=NC=N1)C

The exact mass of the compound Toxoflavin is 193.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67078. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of pyrimidotriazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Note: The requested compound, Xanthothricin (CAS 84-82-2), is incorrectly identified in most databases; its CAS number corresponds to Toxoflavin, a different chemical entity. This guide focuses on Streptothricin F, the principal and least toxic active component of the streptothricin antibiotic complex, which aligns with the likely research and procurement intent. Streptothricin F is a member of the streptothricin class of antibiotics, characterized by a streptolidine lactam, a gulosamine core, and a single β-lysine side chain. These compounds are notable for their potent bactericidal activity, particularly against multi-drug resistant (MDR) Gram-negative bacteria, a class of pathogens for which new therapeutic options are urgently needed. Streptothricin F functions by binding to the bacterial 30S ribosomal subunit, leading to protein mistranslation and cell death.

The most common laboratory substitute for a purified streptothricin is nourseothricin, a crude mixture of streptothricin congeners, primarily Streptothricin F (S-F, ~65.5%) and Streptothricin D (S-D, ~29.6%). This substitution is ill-advised for reproducible research, particularly in toxicology and preclinical studies, because the components have vastly different biological profiles. S-D is significantly more potent but also exhibits over 10-fold higher renal toxicity than S-F. Therefore, using the nourseothricin mixture introduces variability in both efficacy and toxicity, confounding experimental results and making it unsuitable for applications that require a defined dose-response relationship or a minimized toxicity profile.

Dramatically Reduced In Vivo Toxicity Compared to Other Streptothricins

The primary procurement driver for choosing purified Streptothricin F (S-F) over its more complex analog Streptothricin D (S-D) or nourseothricin mixtures is its superior safety profile. In mouse models, the LD50 of S-F was 300 mg/kg, whereas S-D was significantly more toxic with an LD50 of approximately 10 mg/kg. Histological analysis confirmed this difference; mice dosed with nourseothricin at 10 mg/kg showed significant necrosis of proximal convoluted tubule epithelial cells in the kidney, while mice dosed with S-F at a 10-fold higher concentration (100 mg/kg) showed no obvious histological abnormalities.

Evidence DimensionIn Vivo Acute Toxicity (LD50) & Nephrotoxicity
Target Compound DataLD50: 300 mg/kg; No kidney damage at 100 mg/kg dose.
Comparator Or BaselineStreptothricin D: LD50: ~10 mg/kg. Nourseothricin Mixture: Severe kidney damage at 10 mg/kg dose.
Quantified DifferenceStreptothricin F is approximately 30-fold less acutely toxic than Streptothricin D and avoids the nephrotoxicity seen with nourseothricin mixtures even at a 10x higher dose.
ConditionsIn vivo mouse models.

For any in vivo study, using Streptothricin F minimizes the risk of confounding toxicity, allowing for the assessment of antibacterial efficacy at higher, more effective doses.

Effective Activity Against Carbapenem-Resistant Enterobacterales (CRE) with a Favorable Therapeutic Window

While Streptothricin D (S-D) is more potent on a molar basis, Streptothricin F (S-F) provides a more useful therapeutic window due to its lower toxicity. Against a panel of 39 carbapenem-resistant Enterobacterales (CRE) isolates, the MIC90 (concentration required to inhibit 90% of isolates) for S-F was 4 µM. The MIC90 for S-D was lower at 0.5 µM, indicating 8-fold higher potency. However, given that S-F is over 10-fold less toxic in vivo, it can be dosed appropriately to achieve therapeutic concentrations that S-D and nourseothricin mixtures cannot without causing severe side effects.

Evidence DimensionMinimum Inhibitory Concentration (MIC90)
Target Compound Data4 µM
Comparator Or BaselineStreptothricin D: 0.5 µM
Quantified DifferenceStreptothricin F is 8-fold less potent than Streptothricin D against CRE isolates.
ConditionsIn vitro broth microdilution assay against 39 CRE clinical isolates.

This demonstrates that while S-F is less potent, its significantly better safety profile makes it the superior candidate for preclinical development and in vivo studies where achieving an effective, non-toxic dose is critical.

Defined Chemical Entity for Reproducible Structure-Activity Relationship (SAR) Studies

Procuring purified Streptothricin F ensures compositional integrity, which is non-negotiable for mechanism of action or medicinal chemistry studies. Commercial nourseothricin is a mixture containing approximately 65.5% Streptothricin F, 29.6% Streptothricin D, and 4.9% Streptothricin E. Using this undefined mixture makes it impossible to attribute observed biological effects to a single molecular entity. The availability of purified and, more recently, synthetically accessible Streptothricin F allows for unambiguous interpretation of experimental data and provides a reliable starting point for developing novel analogs with improved properties.

Evidence DimensionCompositional Purity
Target Compound Data>95-99% (Typical for purified or synthetic single compound)
Comparator Or BaselineNourseothricin Mixture: ~65.5% S-F, ~29.6% S-D, ~4.9% S-E
Quantified DifferenceSingle defined component vs. a variable three-component mixture.
ConditionsAnalysis of commercial nourseothricin lots.

For reproducible science and rational drug design, starting with a well-characterized, single compound is essential to ensure that structure-activity conclusions are valid.

In Vivo Efficacy Testing Against MDR Gram-Negative Pathogens

Due to its demonstrated efficacy against CRE and its significantly reduced nephrotoxicity compared to nourseothricin mixtures, Streptothricin F is the appropriate choice for animal models of infection, such as murine thigh infection models, where the goal is to assess bactericidal activity without confounding host toxicity.

Precursor for Medicinal Chemistry and Semi-Synthesis Programs

As a chemically defined starting material, Streptothricin F is suitable for synthetic modification to explore structure-activity relationships. Its total synthesis has been achieved, paving the way for the creation of analogs with potentially improved potency or an even better safety profile.

High-Fidelity Ribosome Binding and Mechanism-of-Action Studies

Research aimed at elucidating the precise molecular interactions between streptothricin-class antibiotics and the bacterial ribosome requires a homogenous compound. Using purified Streptothricin F ensures that crystallographic or biochemical data reflects the binding of a single ligand, which is impossible to guarantee with a mixture like nourseothricin.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

193.05997448 Da

Monoisotopic Mass

193.05997448 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5N5YI4IP1P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

84-82-2

Wikipedia

Toxoflavin

Dates

Last modified: 08-15-2023
1: Chen G, Xie L, Liu BR. [Stem cell-targeted therapy--a new strategy for cancer treatment]. Zhonghua Zhong Liu Za Zhi. 2008 Nov;30(11):801-3. Review. Chinese. PubMed PMID: 19173821.
2: Katoh M, Katoh M. WNT signaling pathway and stem cell signaling network. Clin Cancer Res. 2007 Jul 15;13(14):4042-5. Review. PubMed PMID: 17634527.

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